3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%

Descripción general

Descripción

3-Chloro-2,4,5-trifluorobenzoic acid is a white to light yellow powder . It is a useful synthetic intermediate . It has a linear formula of ClC6H(F3)CO2H and a molecular weight of 210.54 . It can be used to synthesize 3-hydroxyquinazoline-2,4-diones as antibacterial agents .

Molecular Structure Analysis

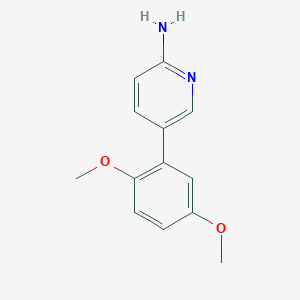

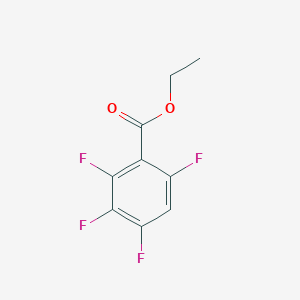

The molecular structure of 3-Chloro-2,4,5-trifluorobenzoic acid consists of a benzene ring with three fluorine atoms, one chlorine atom, and a carboxylic acid group . The SMILES string representation is OC(=O)c1cc(F)c(F)c(Cl)c1F .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester are not available, it’s known that 3-Chloro-2,4,5-trifluorobenzoic acid can be used as a raw material in the synthesis of other compounds .Physical And Chemical Properties Analysis

3-Chloro-2,4,5-trifluorobenzoic acid has a melting point of 112-116 °C and a boiling point of 272℃ . It has a density of 1.663±0.06 g/cm3 . It is a solid in form and its color ranges from white to almost white .Mecanismo De Acción

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%, acts as a Lewis acid in organic reactions. It can act as a nucleophile in the formation of carbon-carbon and carbon-heteroatom bonds. It can also act as a catalyst in the formation of other organic compounds.

Biochemical and Physiological Effects

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%, has not been found to have any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%, in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its ease of use. It is also relatively non-toxic and non-carcinogenic. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of reactions.

Direcciones Futuras

The future directions for 3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%, include further research into its use as a catalyst in organic reactions, its use in the synthesis of new pharmaceuticals, and its use in the synthesis of dyes and pigments. It could also be used in the synthesis of polymers and in the development of novel organic compounds. In addition, further research could be conducted into its potential use as a drug delivery system.

Aplicaciones Científicas De Investigación

3-Chloro-2,4,5-trifluorobenzoic acid ethyl ester, 97%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of dyes and pigments, and in the synthesis of polymers.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-chloro-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFDOIEEUTSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)